Quantitative Comparison of MAO Isoform Inhibition Potency vs. Structural Analog
The compound N-methyl-4-ethylbenzylamine (the free base parent of the target hydrochloride) exhibits a stark, quantitative divergence in inhibitory activity between the MAO-A and MAO-B isoforms, a differentiation not observed in many simpler benzylamine analogs. Specifically, it demonstrates an IC50 of 16 nM against bovine brain MAO-A, compared to an IC50 of 2.10E+5 nM (210 µM) against MAO-B [1]. This represents a greater than 10,000-fold difference in potency. In contrast, the unsubstituted parent benzylamine acts as a general substrate with far less distinction. This data identifies the compound as a high-potency, highly selective MAO-A inhibitor probe, a property that cannot be inferred from, or substituted with, a compound like 4-ethylbenzylamine or a different N-alkyl analog.
| Evidence Dimension | MAO-A vs. MAO-B Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | MAO-A IC50 = 16 nM; MAO-B IC50 = 210,000 nM |
| Comparator Or Baseline | Within-Compound Comparison (MAO-A vs. MAO-B); Class-level baseline: benzylamine is a non-selective substrate. |
| Quantified Difference | Selectivity ratio (MAO-B IC50 / MAO-A IC50) = 13,125 |
| Conditions | Inhibition of bovine brain mitochondria MAO-A using serotonin substrate, and MAO-B using benzylamine substrate; fluorimetric assay after 60 minutes [1]. |
Why This Matters
This quantifies a >10,000-fold isoform selectivity, defining its utility as a specific MAO-A inhibitor tool, which directly dictates procurement over a non-selective or MAO-B preferring analog in neuroscience research.
- [1] BindingDB. BDBM50093711 (CHEMBL3585838) Affinity Data for MAO-A and MAO-B. View Source
